![molecular formula C7H10O2 B11999783 Tricyclo[2.2.1.02,6]heptane-3,5-diol CAS No. 6975-11-7](/img/structure/B11999783.png)
Tricyclo[2.2.1.02,6]heptane-3,5-diol
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Overview
Description
Preparation Methods
Synthetic Routes::
- One method to synthesize this compound involves treating 7-tert-butoxybicyclo[2.2.1]hept-2-ene with peroxycarboxylic acid. This reaction yields a mixture of C1- and C3-symmetric 3,5,7-triacetoxybicyclo[2.2.1]heptan-1-one, which can then be isomerized to the C3-symmetric product .
- The tert-butoxy group plays a crucial role in achieving the desired symmetry during the synthesis.
Industrial Production:: Unfortunately, detailed industrial production methods for tricyclo[2.2.1.02,6]heptane-3,5-diol are not widely documented. it is primarily obtained through laboratory-scale synthesis for research purposes .
Chemical Reactions Analysis
Reactivity::
- Tricyclo[2.2.1.02,6]heptane-3,5-diol can undergo various chemical reactions due to its functional groups.
- Common reactions include oxidation, reduction, and substitution.
- Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can convert the alcohol groups to carbonyl compounds.
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups back to alcohols.
- Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups.
- Oxidation yields ketones or aldehydes.
- Reduction leads to the corresponding diol or alcohol.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Tricyclo[2.2.1.0(2,6)]heptane-3,5-diol serves as a valuable intermediate in organic synthesis. It can be utilized to create more complex molecular architectures due to its ability to participate in various chemical reactions, including:
- Dopant for Liquid Crystals : The compound has been identified as a core unit for dopants in liquid crystal applications. Its C3 symmetry allows for enhanced performance in thermotropic liquid crystals, which are critical for display technologies .
- Synthesis of Triols : A straightforward synthetic route has been developed for obtaining C3-symmetric tricyclic triols from this compound, enabling further exploration into their properties and applications .
Material Science
The rigidity and unique structure of tricyclo[2.2.1.0(2,6)]heptane-3,5-diol contribute to its utility in material science:
- Liquid Crystals : The compound's structural integrity results in a dramatic increase in clearing points when used as a building block for liquid crystals, which is crucial for the development of advanced display technologies .
Perfume Industry
Tricyclo[2.2.1.0(2,6)]heptane derivatives have been noted for their aromatic properties:
- Fragrance Components : Certain derivatives of this compound exhibit sandalwood-like fragrances and are useful in perfume formulations due to their pleasant olfactory characteristics . This application highlights the compound's versatility beyond traditional chemical uses.
Case Study 1: Liquid Crystal Applications
A study explored the relationship between the molecular structure of tricyclo[2.2.1.0(2,6)]heptane derivatives and their phase behavior in liquid crystals. The research demonstrated that modifications to the core structure significantly affected the thermal properties and mesogenic behavior of the resulting materials .
Case Study 2: Synthesis of Triols
Research conducted on the synthesis of C3-symmetric triols from tricyclo[2.2.1.0(2,6)]heptane highlighted an efficient one-pot method that yields both racemic and enantiopure forms of the triol . This work emphasizes the compound's potential as a precursor for chiral compounds in pharmaceuticals.
Data Summary
Mechanism of Action
The specific mechanism by which tricyclo[2.2.1.02,6]heptane-3,5-diol exerts its effects remains an active area of research. It may interact with molecular targets or pathways relevant to its applications.
Comparison with Similar Compounds
While tricyclo[2.2.1.02,6]heptane-3,5-diol is relatively rare, it shares structural features with other tricyclic compounds. its C3 symmetry sets it apart from most related molecules.
Properties
CAS No. |
6975-11-7 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
tricyclo[2.2.1.02,6]heptane-3,5-diol |
InChI |
InChI=1S/C7H10O2/c8-6-3-1-2-4(6)5(2)7(3)9/h2-9H,1H2 |
InChI Key |
QQLNWTFCRIBMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C2C(C1C3O)O |
Origin of Product |
United States |
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